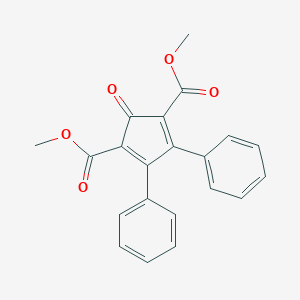

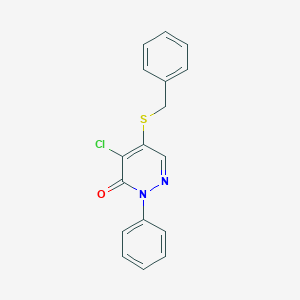

5-(benzylthio)-4-chloro-2-phenylpyridazin-3(2H)-one

カタログ番号 B095604

CAS番号:

16461-34-0

分子量: 328.8 g/mol

InChIキー: SRBNYWJSFPWEON-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

説明

Compounds with similar structures, such as “5-Benzylthio-1H-tetrazole”, are often used in chemical research . They typically have a benzyl group (a benzene ring attached to a methylene group) and a sulfur-containing group attached to a heterocyclic ring .

Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic methods. For instance, the structure of “5-Benzylthio-1H-tetrazole” has been determined and is available in databases like ChemSpider .Chemical Reactions Analysis

The chemical reactions involving similar compounds often involve the benzyl group or the sulfur-containing group. For example, benzylic groups can undergo oxidation and reduction reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be predicted based on its structure. For example, “5-Benzylthio-1H-tetrazole” is a solid at 20°C, has a melting point of 133°C, and is insoluble in water but soluble in methanol .Safety And Hazards

特性

IUPAC Name |

5-benzylsulfanyl-4-chloro-2-phenylpyridazin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13ClN2OS/c18-16-15(22-12-13-7-3-1-4-8-13)11-19-20(17(16)21)14-9-5-2-6-10-14/h1-11H,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRBNYWJSFPWEON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CSC2=C(C(=O)N(N=C2)C3=CC=CC=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13ClN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20352836 | |

| Record name | 5-(benzylthio)-4-chloro-2-phenylpyridazin-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20352836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(benzylthio)-4-chloro-2-phenylpyridazin-3(2H)-one | |

CAS RN |

16461-34-0 | |

| Record name | 5-(benzylthio)-4-chloro-2-phenylpyridazin-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20352836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Compounds of the type IV are known, but the conventional methods of preparation entail two stages, starting from the dihalo compound II, or give undesirable by-products. Chem. Abstr. 68, (1968), 2906 c describes the preparation of 4-chloro-5-mercapto-2-phenylpyridazin-3(2H)-one (V) starting from 4,5-dichloro-2-phenylpyridazin-3(2H)-one (II, R1 =C6H5, X=Cl) and sodium hydrogen sulfide, the product (V) being reacted with benzyl chloride and sodium hydroxide and ammonium hydroxide to give the desired compound 5-benzylthio-4-chloro-2-phenyl-pyridazin-3-(2H)-one. ##STR5##

[Compound]

Name

IV

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

[Compound]

Name

dihalo

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

Name

4-chloro-5-mercapto-2-phenylpyridazin-3(2H)-one

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Four

Name

sodium hydrogen sulfide

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Six

Name

product ( V )

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Seven

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(Ethane-1,1-diyl)bis[chloro(dimethyl)silane]](/img/structure/B95523.png)